2-(噻唑-2-基氨基甲酰基)苯乙酸酯

描述

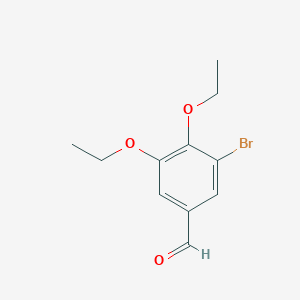

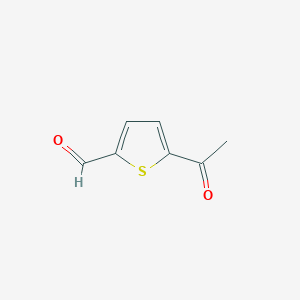

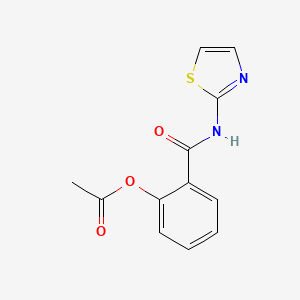

[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate is a useful research compound. Its molecular formula is C12H10N2O3S and its molecular weight is 262.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality [2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌和抗寄生虫应用

2-(噻唑-2-基氨基甲酰基)苯乙酸酯: 已被研究用于其在抗菌和抗寄生虫治疗中的潜在用途。 作为硝唑尼特的杂质,硝唑尼特是一种众所周知的抗原虫药物,该化合物具有相似的结构,这表明它也可以干扰寄生虫厌氧能量代谢中的电子转移反应 。 这可能导致开发针对贾第鞭毛虫和隐孢子虫属等生物体引起的感染的新疗法 .

抗癌研究

噻唑衍生物,包括2-(噻唑-2-基氨基甲酰基)苯乙酸酯,已被探索用于其抗肿瘤和细胞毒活性。 研究表明,对噻唑部分的修饰可以产生对各种人类肿瘤细胞系具有强效作用的化合物,这表明它在癌症治疗中可能发挥作用 .

神经保护剂的开发

2-(噻唑-2-基氨基甲酰基)苯乙酸酯的噻唑核心存在于许多具有神经保护特性的化合物中。 这些特性在开发治疗神经退行性疾病的治疗方法中尤其重要,其中该化合物可以在合成乙酰胆碱等神经递质中发挥作用 .

抗炎和镇痛研究

该化合物与抗炎和镇痛活性有关。 噻唑环是表现出这些特性的药物中常见的特征,因此,2-(噻唑-2-基氨基甲酰基)苯乙酸酯可能是开发新型止痛药物的有价值的起点 .

农业化学品开发

在农业领域,噻唑衍生物用于制造杀菌剂和杀生物剂。 2-(噻唑-2-基氨基甲酰基)苯乙酸酯的结构特征使其成为合成新化合物的候选物,这些化合物可以保护作物免受真菌和微生物的威胁 .

分析化学应用

2-(噻唑-2-基氨基甲酰基)苯乙酸酯: 可在分析化学中用作稳定性研究的参考化合物,以及开发分析方法,例如高效液相色谱 (HPLC),用于定量药物制剂中的硝唑尼特及其杂质 .

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The pharmacokinetics of thiazole derivatives can vary widely, impacting their bioavailability and therapeutic potential .

Result of Action

Thiazole derivatives have been found to exhibit a range of effects at the molecular and cellular level, contributing to their diverse biological activities .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of thiazole derivatives .

生化分析

Biochemical Properties

[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate plays a significant role in biochemical reactions due to its structural components. The thiazole ring is known to interact with various enzymes and proteins, often acting as a ligand or inhibitor. This compound can interact with enzymes such as thiamine pyrophosphate-dependent enzymes, which are crucial in carbohydrate metabolism. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, stabilizing the enzyme-substrate complex and influencing the enzyme’s activity .

Cellular Effects

The effects of [2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. This compound can modulate gene expression by acting on transcription factors, leading to changes in cellular metabolism. For instance, it may enhance or inhibit the expression of genes involved in oxidative stress responses, thereby affecting the cell’s ability to manage reactive oxygen species .

Molecular Mechanism

At the molecular level, [2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating them. This binding often involves interactions with amino acid residues in the enzyme’s active site, leading to conformational changes that affect the enzyme’s activity. Additionally, this compound can influence gene expression by interacting with DNA or RNA polymerases, thereby altering the transcription process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate can change over time. The compound’s stability is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it has been observed to maintain its activity over extended periods .

Dosage Effects in Animal Models

The effects of [2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate vary with dosage in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic processes or reducing oxidative stress. At higher doses, toxic effects can occur, including cellular damage and disruption of normal metabolic functions. These threshold effects are crucial for determining the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate is involved in several metabolic pathways. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, influencing lipid metabolism. The compound can also affect the levels of various metabolites, altering metabolic flux and impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, [2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate is transported and distributed through interactions with transport proteins and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific tissues. The compound’s localization can affect its activity, as it may concentrate in areas where its target enzymes or proteins are abundant .

Subcellular Localization

The subcellular localization of [2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments, such as the mitochondria or the nucleus, where it exerts its effects. These localization patterns are crucial for its function, as they determine the accessibility of its target biomolecules .

属性

IUPAC Name |

[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c1-8(15)17-10-5-3-2-4-9(10)11(16)14-12-13-6-7-18-12/h2-7H,1H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWWYCHNNUHFAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B1273261.png)

![3-[4-(4-Methylphenyl)phenoxy]butan-2-one](/img/structure/B1273266.png)